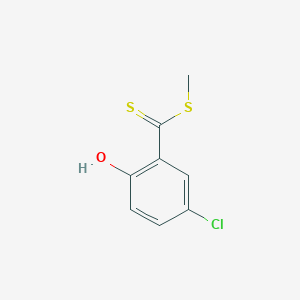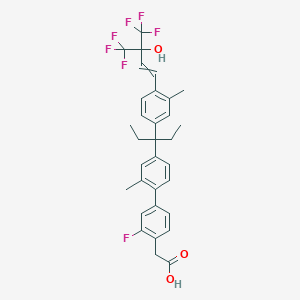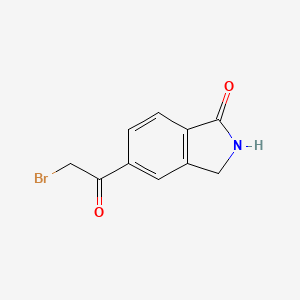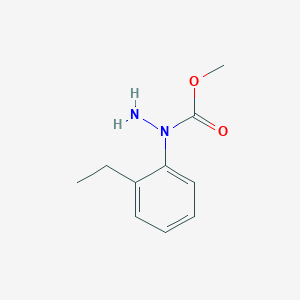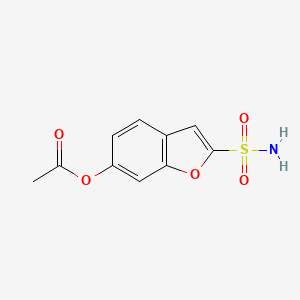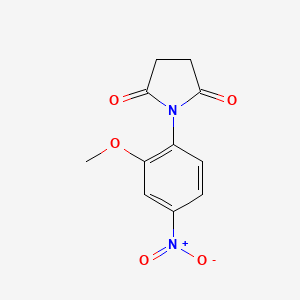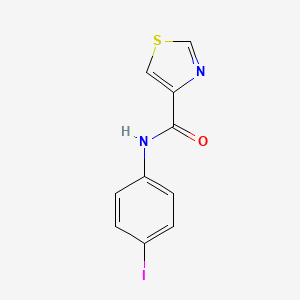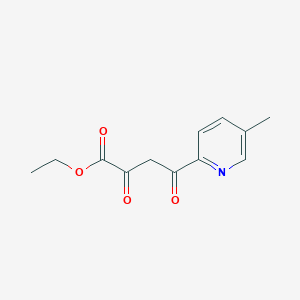
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide: The starting material, aniline, is converted to its azide derivative using sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with different functional groups.
科学研究应用
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The triazole ring and the phenyl group play a crucial role in binding to the active site of the target enzyme, leading to its inactivation and subsequent induction of apoptosis in cancer cells .
相似化合物的比较
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: This compound is structurally similar but contains a phenol group instead of an aniline group.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline: This compound has a benzyl group instead of a phenyl group.
Uniqueness: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific structural features, including the presence of both the triazole ring and the aniline group. These features contribute to its diverse range of applications and its potential as a therapeutic agent.
属性
CAS 编号 |
1232432-29-9 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
4-(1-phenyltriazol-4-yl)aniline |
InChI |
InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H,15H2 |
InChI 键 |
AYTGQSMEAHRXBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





